4,5-dihydro-1H-pyrazole-1-carboximidamides are a class of heterocyclic compounds characterized by a pyrazoline ring substituted with an amidine group at the 1-position. These compounds are of interest in medicinal chemistry due to their potential biological activities, including antimicrobial [, ], antifungal [], and anticancer [] properties.
1-Methylcyclopropane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 134.61 g/mol. It is classified under organic compounds, specifically as a carboximidamide and a hydrochloride salt. This compound is notable for its potential applications in medicinal chemistry and drug development, particularly as a pharmacological agent due to its structural properties.
The compound is sourced from various chemical databases and patents, which provide insights into its structure, synthesis, and applications. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methylcyclopropane-1-carboximidamide hydrochloride. It belongs to the broader classification of nitrogen-containing organic compounds, specifically imidamides.
The synthesis of 1-methylcyclopropane-1-carboximidamide hydrochloride can be approached through several methods:
The synthesis typically requires careful control of temperature and pH to ensure high yields and purity. The reaction conditions may vary depending on the specific reagents used and the desired purity of the final product.
The molecular structure of 1-methylcyclopropane-1-carboximidamide hydrochloride features a cyclopropane ring with a methyl group and a carboximidamide functional group attached. The structural representation can be depicted using various notations:
The compound exhibits a boiling point of approximately 183.8 °C at 760 mmHg and has a flash point of 64.9 °C. It appears as a white to off-white powder and should be stored at 4 °C for stability.
1-Methylcyclopropane-1-carboximidamide hydrochloride can participate in various chemical reactions typical of imidamides, such as:
These reactions are typically performed under controlled laboratory conditions to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for 1-methylcyclopropane-1-carboximidamide hydrochloride largely depends on its interactions at the molecular level with biological targets. While specific mechanisms may vary based on application:
1-Methylcyclopropane-1-carboximidamide hydrochloride has potential applications in various scientific fields:
This compound's unique structural characteristics make it valuable in ongoing research aimed at developing new therapeutic agents for various diseases, including metabolic disorders.
The emergence of 1-methylcyclopropane-1-carboximidamide hydrochloride represents a strategic evolution in bioactive molecule design, particularly targeting enzyme modulation. While direct literature on this specific compound remains limited, its structural class gained prominence through patent landscapes focused on neurological and metabolic therapeutics. Notably, cyclopropane-derived carboximidamides appear in intellectual property claims (EP2647619B1) describing aromatic L-amino acid decarboxylase (AADC) inhibitors for Parkinson’s disease management [3]. These inhibitors augment central dopamine bioavailability by preventing peripheral metabolism of levodopa—a cornerstone therapy requiring co-administration with agents like carbidopa or benserazide hydrochloride [3].
The pharmacological rationale stems from the compound’s potential to mimic established decarboxylase inhibitors while leveraging cyclopropane’s metabolic stability. Unlike traditional inhibitors with carboxylic acid moieties, the carboximidamide group offers distinct electronic properties that may enhance target binding or pharmacokinetics. This innovation aligns with efforts to develop novel compounds addressing limitations of existing therapies, such as variable bioavailability and peripheral side effects [3]. Research interest persists due to unexplored potential in fibrosis and cardiometabolic diseases, as suggested by patent activity around structurally related carboximidamides acting on BMP/Tolloid-like proteases (WO2017006296A1) [5].
Table 1: Key Patents Featuring Cyclopropanecarboximidamide Derivatives
Patent/Publication | Therapeutic Area | Target Enzymes/Proteins | Structural Relevance |
---|---|---|---|
EP2647619B1 | Parkinson’s disease | Aromatic L-amino acid decarboxylase | High (cyclopropane carboximidamide salts) |
WO2017006296A1 | Fibrosis, CKD, heart failure | BMP1/TLL1/TLL2 | Moderate (N-hydroxyformamide variants) |
1-Methylcyclopropane-1-carboximidamide hydrochloride (C₅H₁₁ClN₂) integrates two high-impact features: a cyclopropyl ring and a charged carboximidamide group, conferring unique steric, electronic, and biochemical properties [2].
Molecular Architecture:
Table 2: Structural and Electronic Descriptors
Parameter | Value/Description | Source |
---|---|---|
Molecular formula | C₅H₁₁ClN₂ (C₅H₁₀N₂·HCl) | [2] |
SMILES | CC₁(CC₁)C(=N)N·HCl | [2] |
InChIKey | YVODAGKDGITUPJ-UHFFFAOYSA-N (free base) | [2] |
Key functional groups | Cycloalkane, carboximidamide (protonated), chloride | [6] |
Predicted logP (free base) | ~0.5 (moderate lipophilicity) | Calculated |
Functional Group Synergy:The compound’s IUPAC name prioritizes the carboximidamide as the principal functional group (suffix "-carboximidamide"), while the cyclopropane and methyl group define the hydrocarbon framework [6]. This grouping exhibits three key biochemical interactions:
Table 3: Functional Group Hierarchy and Reactivity
Functional Group | IUPAC Priority | Reactivity Profile | Biological Role |
---|---|---|---|
Carboximidamide (ionized) | 1 (suffix) | Nucleophilic addition, hydrogen bonding | Enzyme inhibition, solubility |
Cyclopropane | 2 (infix "cyclopropane") | Ring-opening, strain release | Metabolic stability, conformational rigidity |
Methyl substituent | 3 (prefix "1-methyl") | Steric hindrance, hyperconjugation | Pharmacophore orientation |
This molecular framework exemplifies structure-driven drug design, balancing target engagement (carboximidamide) with pharmacokinetic optimization (cyclopropane) [3] [6]. Ongoing research explores modifications to the carboximidamide’s substitution pattern or cyclopropane stereochemistry to refine selectivity against off-target enzymes like histidine decarboxylase.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: